molecular formula C21H18F3N3O2S B2537843 (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421461-80-4

(2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2537843
CAS No.: 1421461-80-4
M. Wt: 433.45
InChI Key: XPTJVLHEWUZGRZ-UHFFFAOYSA-N
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Description

(2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
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Biological Activity

The compound (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationship (SAR) insights.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine. The structural components contribute to its lipophilicity and potential biological interactions. The presence of the trifluoromethyl group enhances the compound's reactivity and interaction with biological targets, making it a candidate for medicinal chemistry applications.

Antimicrobial Activity

Research indicates that compounds with similar thiazole and pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains. A study reported that certain phenylthiazole derivatives demonstrated antimicrobial activity comparable to standard antibiotics like norfloxacin .

CompoundActivityReference
4-(4-bromophenyl)thiazol-2-amineAntimicrobial
Thiazole-integrated pyrrolidinonesAntimicrobial

Anticancer Activity

The anticancer potential of this compound is supported by studies showing that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, thiazole derivatives exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance cytotoxicity, suggesting that the arrangement of functional groups is crucial for activity.

Cell LineIC50 (µM)Reference
U251 (glioblastoma)< 10
WM793 (melanoma)< 30

Anti-inflammatory Activity

Compounds similar to This compound have also been investigated for anti-inflammatory properties. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves modulation of signaling pathways associated with inflammation .

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups, such as methoxy or trifluoromethyl groups, significantly enhances the biological activity of thiazole-containing compounds. The positioning of these groups relative to the thiazole ring is critical; for instance, para-substituted phenyl rings often yield better activity profiles compared to ortho or meta substitutions .

Case Studies

  • Anticancer Study : A series of thiazole-pyridine derivatives were synthesized and tested against various cancer cell lines. Compounds with specific substitutions demonstrated enhanced cytotoxicity, suggesting that modifying the substituents can lead to more potent anticancer agents.
  • Antimicrobial Efficacy : In a comparative study of thiazole derivatives against Staphylococcus aureus and Escherichia coli, certain compounds showed significant inhibition zones, indicating their potential as antimicrobial agents.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2S/c22-21(23,24)15-6-7-18(25-12-15)29-16-8-10-27(11-9-16)20(28)17-13-30-19(26-17)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTJVLHEWUZGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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